molecular formula C9H7NO B8778484 Quinolin-4(3H)-one CAS No. 758684-45-6

Quinolin-4(3H)-one

Cat. No. B8778484
Key on ui cas rn: 758684-45-6
M. Wt: 145.16 g/mol
InChI Key: HETSDWRDICBRSQ-UHFFFAOYSA-N
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Patent
US06187926B1

Procedure details

2-Aminoacetophenone (7.0 g, 52 mmol) was added to and dissolved in 1,4-dioxane (100 ml). To the solution obtained was added sodium methoxide (8.4 g, 156 mmol), and the mixture was stirred at room temperature for 30 minutes. Ethyl formate (21 ml, 261 mmol) was then added, and the mixture was stirred at room temperature for an additional 125 minutes. After adding water (5 ml) to the reaction solution, and stirring for 10 minutes, 10% hydrochloric acid was added to the mixture for neutralization. The reaction solution was then concentrated under reduced pressure. The residue was suspended in chloroform (100 ml), collected by filtration, washed with chloroform (100 ml), and then purified by silica gel column chromatography to give 4.5 g of the desired compound (yield 60%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9]C=CC=1)=O.C[O-].[Na+].C([O:16][CH2:17][CH3:18])=O.Cl.O1CCO[CH2:22][CH2:21]1>O>[N:1]1[C:2]2[C:18](=[CH:9][CH:10]=[CH:5][CH:3]=2)[C:17](=[O:16])[CH2:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NCC(=O)C1=CC=CC=C1
Step Two
Name
sodium methoxide
Quantity
8.4 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
21 mL
Type
reactant
Smiles
C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution obtained
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for an additional 125 minutes
Duration
125 min
STIRRING
Type
STIRRING
Details
stirring for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was then concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with chloroform (100 ml)
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CCC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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